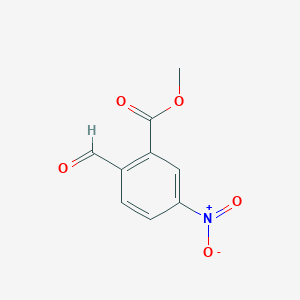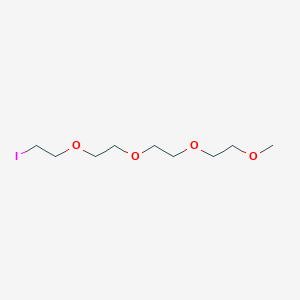
13-碘-2,5,8,11-四氧十三烷
描述
13-Iodo-2,5,8,11-tetraoxatridecane is an organic compound with the molecular formula C₉H₁₉IO₄ and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of an iodine atom attached to a tetraoxatridecane backbone, which consists of a chain of carbon and oxygen atoms. It is commonly used in various chemical and industrial applications due to its unique properties.
科学研究应用
13-Iodo-2,5,8,11-tetraoxatridecane is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes, such as enzyme-catalyzed reactions and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Iodo-2,5,8,11-tetraoxatridecane typically involves the iodination of a tetraoxatridecane precursor. One common method is the reaction of 2,5,8,11-tetraoxatridecane with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
In industrial settings, the production of 13-Iodo-2,5,8,11-tetraoxatridecane may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
13-Iodo-2,5,8,11-tetraoxatridecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated alcohols or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate, sodium azide, and potassium tert-butoxide. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in these reactions, often in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include thiolated, aminated, or alkoxylated derivatives of tetraoxatridecane.
Oxidation Reactions: Products include iodinated alcohols or aldehydes.
Reduction Reactions: The major product is the corresponding hydrocarbon.
作用机制
The mechanism of action of 13-Iodo-2,5,8,11-tetraoxatridecane involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the tetraoxatridecane backbone can interact with hydrophobic regions of proteins, affecting their conformation and function .
相似化合物的比较
Similar Compounds
2,5,8,11-Tetraoxatridecane: Lacks the iodine atom, making it less reactive in substitution reactions.
13-Bromo-2,5,8,11-tetraoxatridecane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
13-Chloro-2,5,8,11-tetraoxatridecane: Contains a chlorine atom, which affects its chemical properties and reactivity.
Uniqueness
13-Iodo-2,5,8,11-tetraoxatridecane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more suitable for certain applications, such as radiolabeling and the synthesis of complex organic molecules.
属性
IUPAC Name |
1-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19IO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOKJZSZVAHUPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617643 | |
| Record name | 13-Iodo-2,5,8,11-tetraoxatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143127-81-5 | |
| Record name | 13-Iodo-2,5,8,11-tetraoxatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[1-(furan-2-yl)ethyl]-4-methylpentanamide hydrochloride](/img/structure/B1652290.png)
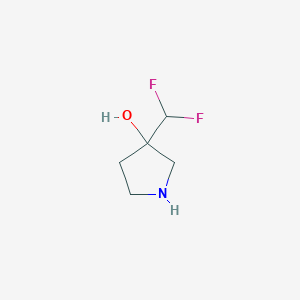

![1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1652296.png)
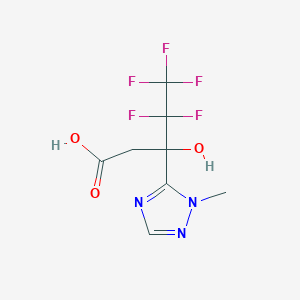
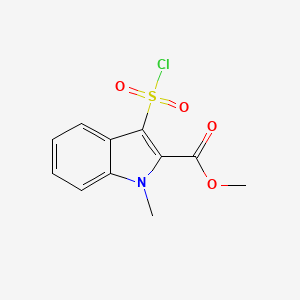
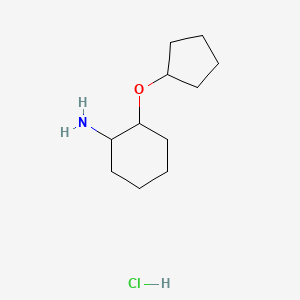
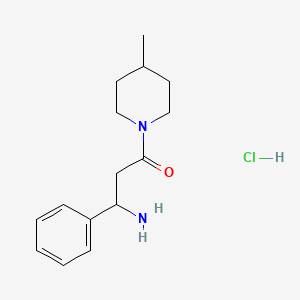
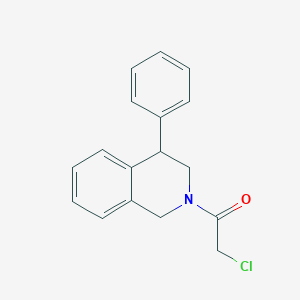
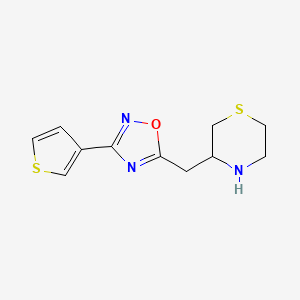

![2-[(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanimidamide](/img/structure/B1652311.png)

